2-Propyne-1-thiol

Vue d'ensemble

Description

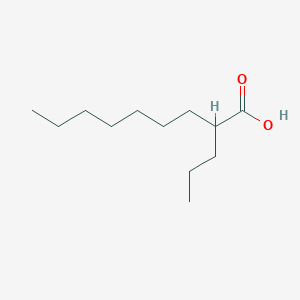

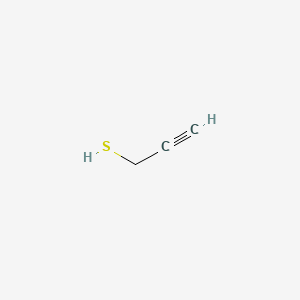

2-Propyne-1-thiol, also known as Allyl mercaptan, is a chemical compound with the linear formula CH2=CHCH2SH . It has a molecular weight of 74.14 .

Synthesis Analysis

One study suggests that this compound can be synthesized by hydrolyzing S-allyl-iso-thiourea bromide and acidifying with dilute sulfuric acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CH2=CHCH2SH . The average mass is 72.129 Da and the monoisotopic mass is 72.003372 Da .Physical And Chemical Properties Analysis

This compound has a refractive index of 1.4765 (lit.) and a boiling point of 67-68 °C (lit.) . It has a density of 0.898 g/mL at 25 °C (lit.) . The compound is a liquid and is stored at −20°C .Applications De Recherche Scientifique

Catalysts in Hydrogenation Reactions

One significant application of 2-Propyne-1-thiol is in the field of heterogeneous metal catalysts. Thiol treatment, such as with this compound, has been shown to create highly selective and stable palladium catalysts used in the semihydrogenation of internal alkynes. For instance, thiol-treated palladium nanosheets demonstrated over 97% selectivity toward semihydrogenation products like 1-phenyl-1-propene. This thiol treatment strategy significantly enhances the catalytic selectivity and stability, making it a valuable method in fine chemical synthesis (Zhao et al., 2018).

Membrane Materials for Gas Separation

In the context of membrane materials for gas separation, this compound plays a crucial role. Surface modification of poly[1-(trimethylsilyl)propyne] (PTMSP) film via a thiol-ene click reaction with sodium 3-mercapto-1-propanesulfonate results in membranes with exceptionally high CO2 permeance and selectivity. These membranes could potentially serve as viable alternatives for capturing CO2 from flue gas, representing an important application in environmental technology and industrial processes (Pramanik & Regen, 2020).

Synthesis of Derivatives with Potential Biological Activity

This compound is also used in the synthesis of various chemical derivatives. One example is the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives, indicating a wide range of potential biological activities. These derivatives are synthesized through reactions involving this compound, highlighting its utility in organic synthesis and potential pharmaceutical applications (Abbas, 2015).

Polymer and Material Synthesis

Furthermore, this compound is pivotal in polymer and material synthesis. Thiol-click chemistry, involving this compound, is a versatile toolbox for synthesizing small molecules and polymers. Due to its high reactivity under mild conditions, it finds applications across chemical, biological, physical, materials, and engineering fields. This includes the synthesis of networks derived from multifunctional alkynes and the modification of existing materials (Hoyle, Lowe, & Bowman, 2010).

Safety and Hazards

2-Propyne-1-thiol is classified as a highly flammable liquid and vapor (H225), and it’s harmful if swallowed or inhaled (H302+H332). It also causes serious eye irritation (H319) . It’s recommended to keep away from heat, sparks, open flames, and hot surfaces, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

prop-2-yne-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4S/c1-2-3-4/h1,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLUERUPCAAQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182158 | |

| Record name | 2-Propyne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27846-30-6 | |

| Record name | 2-Propyne-1-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027846306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)

![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)